Nefazodon

Übersicht

Beschreibung

Nefazodon ist eine Phenylpiperazin-Verbindung, die 1994 für die medizinische Anwendung eingeführt wurde. Es wird hauptsächlich als atypisches Antidepressivum zur Behandlung von Depressionen eingesetzt. This compound ist bekannt für seine kombinierten Wirkungen als potenter Antagonist der Serotonin-5-HT2A- und 5-HT2C-Rezeptoren und ein schwacher Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer (SNDRI) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Nefazodonhydrochlorid kann durch die direkte Umwandlung von Semicarbaziddihydrochlorid in Nefazodonhydrochlorid synthetisiert werden. Dieser Prozess beinhaltet eine Reaktion mit Triethylorthopropionat in Gegenwart von Trimethylsilylchlorid und Salzsäure . Eine andere Methode beinhaltet die Herstellung des this compound-Zwischenprodukts 2-Phenoxyethylamin durch Reaktion von 2-Phenoxyacetaldehyd mit Ammoniakgas, um das entsprechende Imin zu erhalten, das dann reduziert wird, um das Zielprodukt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Nefazodonhydrochlorid folgt typischerweise den oben genannten Synthesewegen, wobei der Schwerpunkt auf der Optimierung der Reaktionsbedingungen liegt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren beinhaltet die Verwendung von leicht verfügbaren Materialien und Reagenzien, was es für die großtechnische Produktion geeignet macht .

Wissenschaftliche Forschungsanwendungen

Nefazodone has been extensively studied for its applications in various fields:

Chemistry: Nefazodone’s unique chemical structure and reactivity make it a subject of interest in synthetic organic chemistry.

Biology: The compound’s interactions with serotonin receptors and its effects on neurotransmitter levels are studied to understand its biological activity.

Medicine: Nefazodone is primarily used as an antidepressant for treating major depressive disorder.

Industry: The industrial production of nefazodone involves optimizing synthetic routes and reaction conditions to ensure high yield and purity

Wirkmechanismus

Target of Action

Nefazodone primarily targets the serotonergic system . It acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors . It also has a weak antagonistic effect on alpha(1)-adrenergic receptors .

Mode of Action

Nefazodone inhibits pre-synaptic serotonin (5-HT) reuptake, similar to fluoxetine-type antidepressants . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling . Nefazodone also antagonizes 5-HT2 receptors, which can lead to a decrease in overactive serotonin signaling .

Biochemical Pathways

The complex parallel biotransformation pathways of nefazodone are mediated mainly by human cytochrome P450-3A . Clearance of its metabolite, meta-chlorophenylpiperazine (mCPP), is mediated by P450-2D6 . Nefazodone and two of its hydroxylated metabolites are potent 3A inhibitors, which can lead to pharmacokinetic drug interactions with 3A substrate drugs .

Pharmacokinetics

Nefazodone is completely and rapidly absorbed after oral administration, with a peak plasma concentration observed within 2 hours of administration . It undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 20% . Steady-state plasma concentrations of nefazodone are attained within 4 to 5 days of the commencement of administration .

Result of Action

Nefazodone’s action results in enhanced serotonin signaling and decreased overactive serotonin signaling, which can help alleviate symptoms of depression . Nefazodone can induce endoplasmic reticulum (er) stress in hepatic cells, leading to increased expression of er stress markers .

Action Environment

Environmental factors such as the presence of other drugs can influence nefazodone’s action. It is metabolized by and inhibits cyp3a4 . Therefore, coadministration of nefazodone with other drugs cleared by CYP3A4 can lead to clinically significant interactions .

Biochemische Analyse

Biochemical Properties

Nefazodone inhibits the reuptake of norepinephrine and serotonin from the synaptic cleft, like many other antidepressants . Unlike other antidepressants, nefazodone is also a potent antagonist of 5-HT2 serotonergic receptors . In addition, nefazodone is a weak antagonist of alpha1-adrenergic receptors, but has little or no affinity for cholinergic, histaminergic, or dopaminergic receptors .

Cellular Effects

Nefazodone has been found to be an effective antidepressant drug with minimal cardiovascular action and significantly fewer side effects than imipramine . It may be particularly useful in major depressive disorder patients who are intolerant of the anticholinergic or serotonergic side effects of other antidepressants, or who do not respond to treatment with other antidepressant agents .

Molecular Mechanism

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake . Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects .

Temporal Effects in Laboratory Settings

Chronic nefazodone treatment induced a significant increase in tail-flick latency and a significant decrease in immobility time at total doses of 20 and 50 mg/kg per day . This difference was maximal by the fourth week of therapy and sustained thereafter .

Dosage Effects in Animal Models

In animal models, nefazodone has shown to be effective in improving the depressive symptoms of major depressive disorder when treated with daily doses in the 300 to 600 mg range .

Metabolic Pathways

Nefazodone is extensively metabolized after oral administration by n-dealkylation and aliphatic and aromatic hydroxylation, and less than 1% of administered nefazodone is excreted unchanged in urine . The complex parallel biotransformation pathways of nefazodone are mediated mainly by human cytochrome P450-3A .

Transport and Distribution

Nefazodone is widely distributed in body tissues, including the central nervous system (CNS) . In humans, the volume of distribution of nefazodone ranges from 0.22 to 0.87 L/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nefazodone hydrochloride can be synthesized through the direct conversion of semicarbazide dihydrochloride into nefazodone hydrochloride. This process involves a reaction with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid . Another method involves the preparation of the nefazodone intermediate 2-phenoxyethylamine by reacting 2-phenoxyacetaldehyde with ammonia gas to obtain the corresponding imine, which is then reduced to obtain the target product .

Industrial Production Methods

The industrial production of nefazodone hydrochloride typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to ensure high yield and purity. The process involves the use of readily available materials and reagents, making it feasible for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nefazodon unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Metabolismus und seine pharmakologische Aktivität unerlässlich.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den chemischen Reaktionen von this compound verwendet werden, umfassen Ketoconazol, Troleandomycin und Anti-P450-3A-Antikörper zur Hemmung spezifischer Stoffwechselwege . Die Reaktionen finden typischerweise unter kontrollierten Bedingungen statt, um die Bildung der gewünschten Produkte zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen Hydroxythis compound, Meta-Chlorphenylpiperazin (mCPP) und Triazoldion . Diese Metaboliten spielen eine entscheidende Rolle in der Pharmakokinetik und Pharmakodynamik des Medikaments.

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Die einzigartige chemische Struktur und Reaktivität von this compound machen es zu einem interessanten Thema in der synthetischen organischen Chemie.

Biologie: Die Interaktionen der Verbindung mit Serotoninrezeptoren und ihre Auswirkungen auf die Neurotransmitterkonzentration werden untersucht, um ihre biologische Aktivität zu verstehen.

Medizin: this compound wird hauptsächlich als Antidepressivum zur Behandlung einer Major Depression eingesetzt.

Industrie: Die industrielle Produktion von this compound beinhaltet die Optimierung von Synthesewegen und Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Antagonist an Typ-2-Serotonin (5-HT2)-postsynaptischen Rezeptoren wirkt und die präsynaptische Serotonin (5-HT)-Wiederaufnahme hemmt . Dieser duale Mechanismus verstärkt die serotonerge synaptische Transmission und kann auch die 5-HT1A-vermittelte Transmission verstärken . Zusätzlich hemmt this compound schwach die Wiederaufnahme von Noradrenalin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Nefazodon ist strukturell ähnlich wie Trazodon, ein weiteres Phenylpiperazin-Antidepressivum. Andere ähnliche Verbindungen umfassen Bupropion und Duloxetin, die zur Behandlung von Depressionen und Angstzuständen eingesetzt werden .

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seinen kombinierten Wirkungen als Serotonin-Antagonist und Wiederaufnahmehemmer, die es von anderen Antidepressiva abhebt. Im Gegensatz zu selektiven Serotonin-Wiederaufnahmehemmern (SSRIs) und trizyklischen Antidepressiva (TCAs) hat this compound ein geringeres Risiko für schwerwiegende kardiovaskuläre Toxizität und weniger Nebenwirkungen im Zusammenhang mit Schlafstörungen .

Eigenschaften

IUPAC Name |

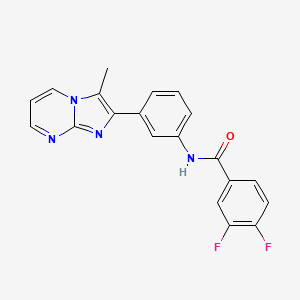

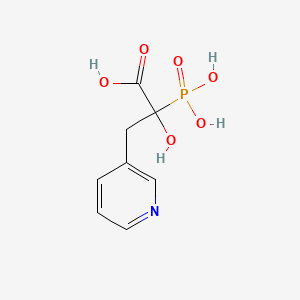

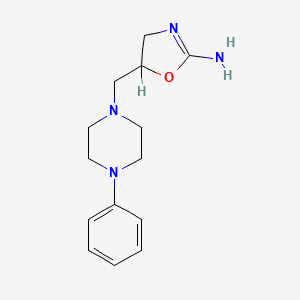

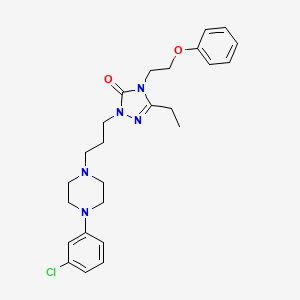

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBKIVRKKCLPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82752-99-6 (hydrochloride) | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023357 | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4), 6.98e-02 g/L | |

| Record name | SID49666410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Within the serotonergic system, nefazodone acts as an antagonist at type 2 serotonin (5-HT2) post-synaptic receptors and, like fluoxetine-type antidepressants, inhibits pre-synaptic serotonin (5-HT) reuptake. These mechanisms increase the amount of serotonin available to interact with 5-HT receptors. Within the noradrenergic system, nefazodone inhibits norepinephrine uptake minimally. Nefazodone also antagonizes alpha(1)-adrenergic receptors, producing sedation, muscle relaxation, and a variety of cardiovascular effects. Nefazodone's affinity for benzodiazepine, cholinergic, dopaminergic, histaminic, and beta or alpha(2)-adrenergic receptors is not significant. | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Crystals from 2-propanol/heptane | |

CAS No. |

83366-66-9, 82752-99-6 | |

| Record name | Nefazodone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83366-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefazodone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083366669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NEFAZODONE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEFAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59H4FCV1TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, Crystals from 2-propanol, with slow cooling yields a polymorph. MP: 186.0-187.0 °C. Also reported as crystals from ethanol. Nonhygroscopic. MP. 175-177 °C. Freely solluble in chloroform; soluble in propylene gylcol; slightly soluble in polyethylene glycol, water /Nefazodone hydrchloride/, 83 - 84 °C | |

| Record name | Nefazodone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nefazodone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8411 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nefazodone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.